N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide
Description
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide is a synthetic organic compound characterized by the presence of a benzoxazinone moiety linked to a phenyl group and a phenoxyacetamide group
Properties
IUPAC Name |
N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c25-20(14-27-17-6-2-1-3-7-17)23-16-12-10-15(11-13-16)21-24-19-9-5-4-8-18(19)22(26)28-21/h1-13H,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXNAZNALBIOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Benzoxazinone Core: This can be achieved by reacting anthranilic acid with acyl chlorides in the presence of a base such as pyridine.
Coupling with Phenyl Group: The benzoxazinone intermediate is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Introduction of the Phenoxyacetamide Group: Finally, the phenyl-benzoxazinone intermediate is reacted with phenoxyacetyl chloride to introduce the phenoxyacetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The phenyl and phenoxyacetamide groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxylated compound.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for the development of new antibiotics .
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its ability to form stable complexes with metals makes it useful in catalysis and materials science .
Mechanism of Action
The mechanism by which N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide exerts its effects involves interactions with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes critical for cell wall synthesis, leading to cell death. The compound’s structure allows it to bind to these enzymes effectively, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide
- N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propionamide
Uniqueness
Compared to similar compounds, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide is unique due to its phenoxyacetamide group, which enhances its solubility and bioavailability. This structural feature also allows for more versatile chemical modifications, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
